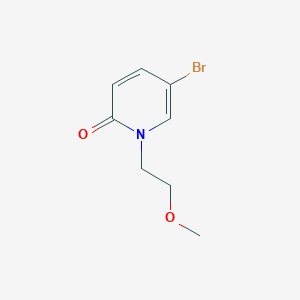![molecular formula C17H23NO4 B1443444 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid CAS No. 1083246-73-4](/img/structure/B1443444.png)
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid
Vue d'ensemble
Description
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid is a synthetic organic compound known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is structurally characterized by the presence of a cyclohexyl group bonded to an amino-methyl segment, which is further connected to a benzyloxycarbonyl group and acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid involves a multi-step process. Commonly, the cyclohexylamine undergoes a reaction with benzyl chloroformate to form a benzyloxycarbonyl-protected amine. This intermediate product then undergoes a Mannich reaction with formaldehyde and a secondary amine to produce the desired amino-methyl derivative. Finally, the acetic acid is introduced via esterification under acidic conditions, followed by hydrolysis to yield the final product.
Industrial Production Methods In an industrial setting, the production of this compound is scaled up using similar synthetic routes. modifications to the process may be made to optimize yield, reduce costs, and ensure safety. Catalysts and automated systems are often employed to enhance reaction efficiency and reproducibility. Strict adherence to reaction conditions, such as temperature control and the use of inert atmospheres, is crucial to maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation
This compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of keto or carboxyl derivatives.
Reduction
Reduction with agents such as lithium aluminum hydride can convert the benzyloxycarbonyl group to a benzyloxy group or further reduce the amino-methyl group.
Substitution
Nucleophilic substitution reactions may occur, especially on the cyclohexyl ring or the amino-methyl moiety.
Common Reagents and Conditions Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides Reactions are typically conducted under controlled temperatures, ranging from -78°C for reduction to 100°C for oxidation. Solvents like dichloromethane, ethanol, and water are often used depending on the specific reaction.
Major Products The major products formed from these reactions can include ketones, alcohols, and substituted cyclohexyl derivatives, depending on the reagents and conditions employed.
Applications De Recherche Scientifique
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid finds numerous applications across various scientific disciplines:
Chemistry
Used as a building block for the synthesis of more complex molecules, intermediates in organic synthesis, and as a precursor for various chemical reactions.
Biology
Inhibitors and activators synthesized from this compound are used in enzymology studies.
Medicine
Investigated for potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry
Employed in the manufacture of specialty chemicals, polymers, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action for compounds derived from 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid varies depending on the specific derivative and application:
Molecular Targets
Typically interacts with enzymes, receptors, and other proteins.
Pathways Involved
May modulate biochemical pathways such as inflammation, signal transduction, or metabolic processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as derivatives of cyclohexylamine or acetic acid, 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid stands out due to its unique structural features and versatility:
Similar Compounds
Cyclohexylamine derivatives, benzyloxycarbonyl-protected amino acids, acetic acid derivatives.
Uniqueness
The combination of the cyclohexyl ring with the amino-methyl and benzyloxycarbonyl groups imparts distinct chemical and biological properties that are not observed in simpler analogs.
This detailed article outlines the key aspects of this compound, emphasizing its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
2-[1-(phenylmethoxycarbonylaminomethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-15(20)11-17(9-5-2-6-10-17)13-18-16(21)22-12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIZSSHTRBTTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)








![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

